

# Key Cycloaddition Strategies in the Synthesis of Daphnilorgeranin Alkaloids

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## Compound of Interest

Compound Name: *Daphnilorgeranin C*

Cat. No.: *B033140*

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## Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The *Daphniphyllum* alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex polycyclic architectures and interesting biological activities. Among these, the daphnilorgeranin-type alkaloids, including **Daphnilorgeranin C**, possess a particularly intricate cage-like framework. While the total synthesis of **Daphnilorgeranin C** has not been extensively detailed in publicly available literature, the successful total synthesis of its close structural analog, (-)-Daphnilorgeranin B, provides significant insights into the key cycloaddition strategies employed to construct this challenging molecular architecture. This document details the pivotal cycloaddition reactions utilized in the synthesis of the **daphnilorgeranin** core, focusing on the methodologies developed by the research groups of Zhai and Li.

## Key Cycloaddition Reactions

Two crucial cycloaddition reactions have been instrumental in the construction of the core structure of daphnilorgeranin-type alkaloids:

- Phosphine-Catalyzed [3+2] Cycloaddition: Employed in the total synthesis of (-)-Daphnilorgeranin B by Zhai and coworkers, this reaction efficiently constructs a key five-

membered ring.

- Gold(I)-Catalyzed Conia-Ene Reaction: Utilized in the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B by Li and coworkers, this reaction forms a critical bridged bicyclic system.

## Experimental Protocols

### Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of the Pentacyclic Core of (-)-Daphnilongeranin B

This protocol is based on the total synthesis of (-)-Daphnilongeranin B reported by Zhai and coworkers and is representative of phosphine-catalyzed [3+2] cycloadditions of allenoates and enones.

Objective: To construct the CDE ring system of the **daphnilongeranin core** through a phosphine-catalyzed [3+2] cycloaddition.

#### Materials:

- Enone precursor
- Allenoate
- Tributylphosphine ( $\text{PBu}_3$ )
- Anhydrous Toluene
- Argon atmosphere apparatus
- Standard glassware for organic synthesis
- Silica gel for column chromatography

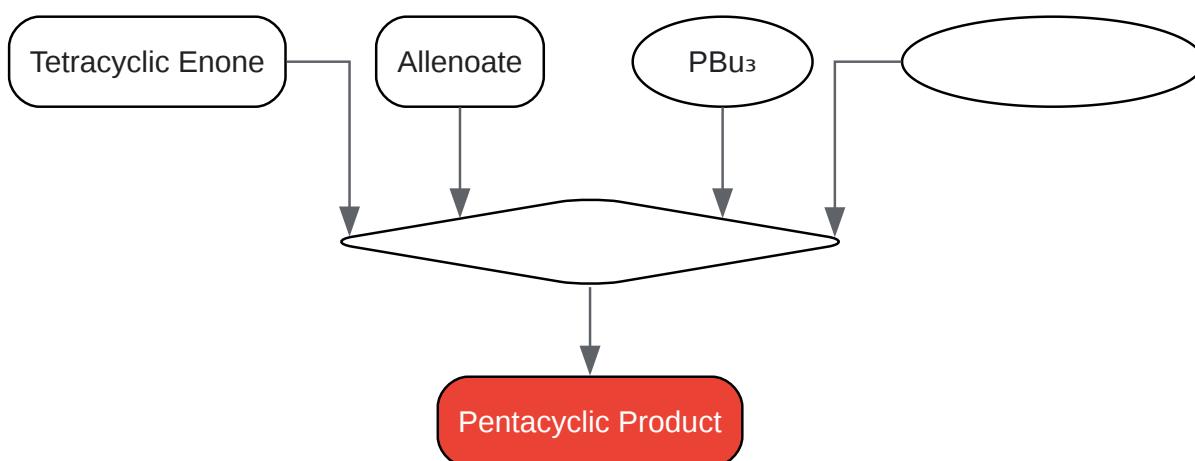
#### Procedure:

- To a solution of the enone precursor (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add the allenolate (1.2 equiv).
- To this mixture, add tributylphosphine (0.2 equiv) dropwise at room temperature.
- Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to afford the desired [3+2] cycloaddition product.

#### Quantitative Data Summary

Entry	Enone Substrate	Allenoate Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Tetracyclic Enone	Methyl 2,3-butadien oate	PBu <sub>3</sub> (20)	Toluene	80	12	85

#### Reaction Workflow



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Phosphine-Catalyzed [3+2] Cycloaddition Workflow.

## Gold(I)-Catalyzed Conia-Ene Reaction for the Synthesis of the 6,6,5,7-Tetracyclic Core of Daphnilongeranin B

This protocol is based on the synthesis of the tetracyclic core of daphnilongeranin B by Li and coworkers.

Objective: To construct the bridged 6,6-bicyclic system of the **daphnilongeranin** core via a gold(I)-catalyzed Conia-ene reaction.

### Materials:

- 1,6-Enyne precursor
- (Triphenylphosphine)gold(I) chloride ( $\text{Au}(\text{PPh}_3)\text{Cl}$ )
- Silver hexafluoroantimonate ( $\text{AgSbF}_6$ )
- Anhydrous Dichloromethane (DCM)
- Argon atmosphere apparatus
- Standard glassware for organic synthesis

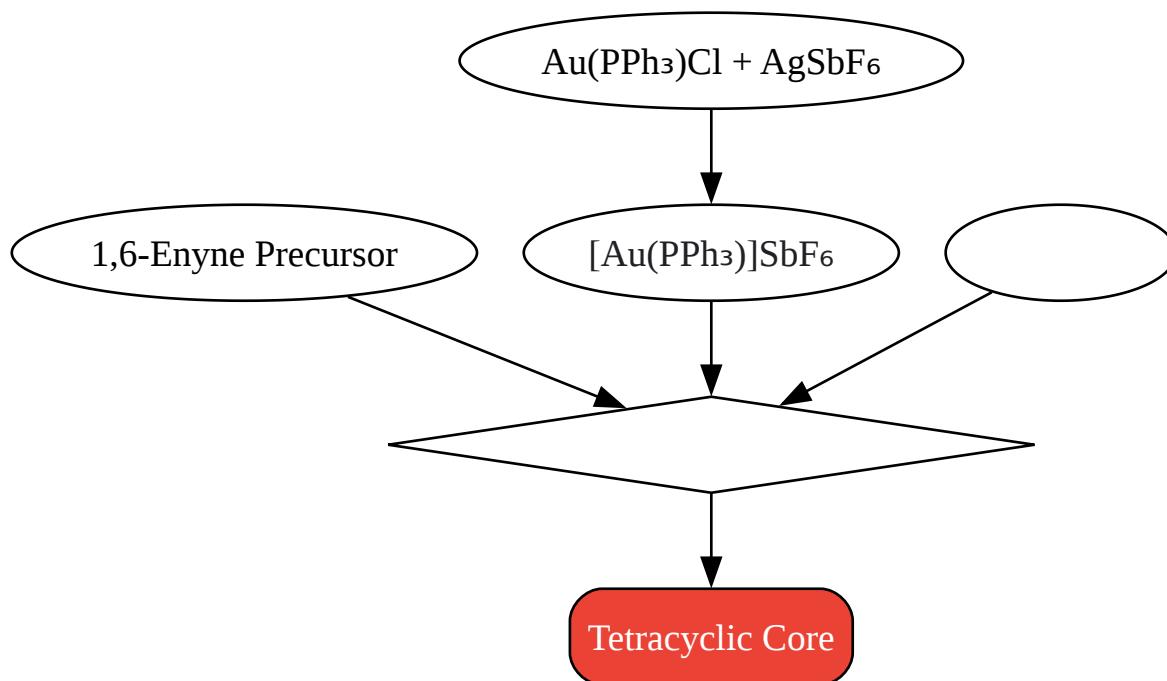
- Silica gel for column chromatography

Procedure:

- In a flame-dried flask under an argon atmosphere, dissolve the 1,6-ynye precursor (1.0 equiv) in anhydrous dichloromethane (0.05 M).
- In a separate flask, prepare the gold(I) catalyst by mixing (triphenylphosphine)gold(I) chloride (0.05 equiv) and silver hexafluoroantimonate (0.05 equiv) in anhydrous dichloromethane. Stir this mixture for 10 minutes at room temperature, protected from light.
- Add the prepared catalyst solution to the solution of the 1,6-ynye precursor at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
- Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired tetracyclic product.

Quantitative Data Summary

Entry	1,6-Enyne Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Substituted 1,6-Enyne	[Au(PPh <sub>3</sub> )] SbF <sub>6</sub> (5)	DCM	rt	2	92



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